![molecular formula C18H23N3O3 B2477496 (NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine CAS No. 341504-26-5](/img/structure/B2477496.png)
(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine
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Overview
Description
(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality (NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Hydroxylamine Derivatives The compound, as a part of the hydroxylamine derivatives, has been studied for its unique chemical properties and potential applications. The synthesis of these compounds often involves intricate chemical reactions. For instance, the reaction of certain indole derivatives with hydroxylamine leads to compounds where the ring N atom is essentially planar, indicating conjugation with the 2-cyanoacrylamide unit. This orientation arises from intramolecular hydrogen bonding, which significantly impacts the compound's structure and potential applications (Helliwell et al., 2011).
Chemical Stability and Reactions Understanding the stability and reaction pathways of these compounds is crucial for their application in various scientific research fields. Some derivatives are synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, indicating the compound's ability to form stable structures and potentially engage in further chemical reactions (Bildirici et al., 2007).
Biological Activity and Pharmaceutical Applications The compound's derivatives also exhibit a range of biological activities, making them of significant interest in the field of pharmaceutical sciences. For example, certain derivatives have been shown to possess antibacterial properties against various strains of bacteria, indicating potential applications in developing new antibacterial agents (Jiang et al., 2013). Moreover, the cytotoxicity and enzyme inhibitory activities of these compounds are being studied, suggesting their potential in cancer research and therapy (Kucukoglu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such asPTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play various roles in cellular processes, including signal transduction and inflammation.
Pharmacokinetics
Similar compounds have been found to have certain pharmacokinetic properties, such as solubility, logp values, and plasma protein binding rates . These properties can impact the bioavailability of the compound, influencing its absorption into the body, distribution within tissues, metabolism by enzymes, and excretion from the body.
properties
IUPAC Name |
(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2)9-12(20-22)16-13(10-18)21(3)19-17(16)11-6-7-14(23-4)15(8-11)24-5/h6-8,22H,9-10H2,1-5H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWXEJCZJCOKMF-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NO)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(/C(=N\O)/C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine |
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